molecular formula C9H9NO3 B083756 Formyl-D-phenylglycine CAS No. 10419-71-3

Formyl-D-phenylglycine

Cat. No. B083756
CAS RN: 10419-71-3
M. Wt: 179.17 g/mol
InChI Key: AZTYHYHSDPMHRA-MRVPVSSYSA-N
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Description

Formyl-D-phenylglycine is a derivative of phenylglycine, a non-proteinogenic aromatic amino acid that is significant in the field of medicinal chemistry and is found in a variety of peptide natural products, including glycopeptide antibiotics. The compound has garnered attention due to its role in the biosynthesis and structural features of certain antibiotics and its utility in the pharmaceutical industry, especially in the synthesis of semi-synthetic penicillins and cephalosporins (Al Toma et al., 2015).

Synthesis Analysis

Formyl-D-phenylglycine can be synthesized through metabolic engineering, utilizing pathways derived from bacteria to convert phenylpyruvate through several enzymatic steps into D-phenylglycine. This process involves the enzymes hydroxymandelate synthase, hydroxymandelate oxidase, and a stereoinverting aminotransferase, with genes sourced from different microorganisms for optimal production (Müller et al., 2006).

Molecular Structure Analysis

The molecular structure of Formyl-D-phenylglycine and its derivatives can be characterized by techniques such as X-ray crystallography, demonstrating features like wavy layer structures in inclusion compounds and specific arrangements of molecular groups that facilitate chemical interactions (Akazome et al., 2002).

Chemical Reactions and Properties

Formyl-D-phenylglycine is involved in various chemical reactions, especially in biocatalytic processes. It serves as a precursor or an intermediate in the synthesis of other compounds. Enzymes such as aminotransferases can catalyze the transamination reactions, which are crucial for producing D-phenylglycine enantiomerically pure forms used in pharmaceutical applications (Wiyakrutta & Meevootisom, 1997).

Scientific Research Applications

  • Peptide Natural Products : Phenylglycine-type amino acids, including Formyl-D-phenylglycine, are found in a variety of peptide natural products like glycopeptide antibiotics and biologically active linear and cyclic peptides. Their structures, properties, biosynthetic origins, and incorporation into natural products have significant implications in medicinal chemistry (Rashed S Al Toma et al., 2015).

  • Asymmetric Synthesis : A study highlights the efficient asymmetric synthesis of D-N-formyl-phenylglycine using cross-linked nitrilase aggregates. This method shows promise for the synthesis of D-N-formyl-phenylglycine with high yield and enantiomeric excess, indicating its potential in industrial applications (J. Qiu et al., 2014).

  • Metabolic Engineering : Research on metabolic engineering of the E. coli L-phenylalanine pathway for the production of D-phenylglycine (D-Phg) demonstrates the feasibility of fermentatively producing D-Phg from glucose, using a pathway involving enzymes like hydroxymandelate synthase and aminotransferase. This offers an alternative method for producing D-Phg, important for semi-synthetic penicillins and cephalosporins (U. Müller et al., 2006).

  • Genetic Engineering : The genetic engineering of actinomycetal host strains has been used to produce phenylglycines, including D-Phg. The development of a synthetic biology-derived D-Phg pathway and optimization of fermentative Phg production through genetic engineering showcases an innovative production method for these compounds (David Moosmann et al., 2020).

  • Solid-Phase Peptide Synthesis : Research on phenylglycine racemization in Fmoc-based solid-phase peptide synthesis indicates that phenylglycine-containing peptides, essential in medicinal chemistry, can be synthesized with minimal racemization under controlled reaction conditions. This is crucial for the integrity and efficacy of peptide-based therapeutics (Chen Liang et al., 2017).

properties

IUPAC Name

(2R)-2-formamido-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTYHYHSDPMHRA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426713
Record name Formyl-D-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formyl-D-phenylglycine

CAS RN

10419-71-3
Record name Formyl-D-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Giard, D Bénard, JC Plaquevent - Synthesis, 1998 - thieme-connect.com
A simple and mild method for the N-formylation of _-amino esters is described via an intermediate oxaziridine. This procedure avoids the necessity of specific formylating agents and …
Number of citations: 12 www.thieme-connect.com

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